![molecular formula C9H18N2O B1372521 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine CAS No. 1015846-42-0](/img/structure/B1372521.png)
1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine
Overview
Description
“1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine” is a chemical compound with the empirical formula C9H18N2O . It is used in scientific research and has diverse applications.
Molecular Structure Analysis
The molecular weight of “1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine” is 170.25 . The InChI code for this compound is 1S/C9H18N2O/c10-7-9(1-2-9)8-11-3-5-12-6-4-11/h1-8,10H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Catalytic Applications
- Transfer Hydrogenation Reactions : A study by Karabuğa et al. (2015) demonstrated the use of related quinazoline-based ruthenium(II) complexes in efficient transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values. This indicates potential utility in catalytic applications for similar compounds (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives showing moderate to very good antibacterial and antifungal activities. This suggests the potential of related methanamine compounds in antimicrobial applications (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
- Synthesis Techniques : A study by Shimoga, Shin, and Kim (2018) detailed the synthesis of a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was characterized using various spectroscopic techniques. This study contributes to the understanding of synthesis methods for similar compounds (Shimoga, Shin, & Kim, 2018).
Drug Development and Medicinal Chemistry
- Serotonin Receptor Agonists : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. Their study suggests the potential use of similar methanamine derivatives in the development of new antidepressants (Sniecikowska et al., 2019).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Blanco-Carapia et al. (2022) synthesized a bis-heterocyclic compound, ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine), showcasing the versatility of methanamine derivatives in synthesizing complex molecules (Blanco-Carapia, Aguilar-Rangel, Islas-Jácome, & González-Zamora, 2022).
Anticancer Research
- Antiproliferative Activity : A compound synthesized by Lu et al. (2021), closely related to the chemical of interest, showed significant inhibitory activity against certain cancer cell lines, highlighting the potential use of similar compounds in anticancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
properties
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-7-9(1-2-9)8-11-3-5-12-6-4-11/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQHZQNJTYWCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine | |
CAS RN |
1015846-42-0 | |
Record name | 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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